2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine

PDE10A Kinase inhibitor Structure–Activity Relationship

2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 2175978-91-1) is a fully aromatic, fused imidazo[4,5-b]pyridine heterocycle bearing a 2-cyclobutylmethoxy substituent and an N3-methyl group. Its molecular formula is C₁₂H₁₅N₃O (MW 217.27 g·mol⁻¹), with the SMILES string CN1C2=C(C=CC=N2)N=C1OCC3CCC3.

Molecular Formula C12H15N3O
Molecular Weight 217.272
CAS No. 2175978-91-1
Cat. No. B2990274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine
CAS2175978-91-1
Molecular FormulaC12H15N3O
Molecular Weight217.272
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)N=C1OCC3CCC3
InChIInChI=1S/C12H15N3O/c1-15-11-10(6-3-7-13-11)14-12(15)16-8-9-4-2-5-9/h3,6-7,9H,2,4-5,8H2,1H3
InChIKeyPJIMMVAYICUZFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 2175978-91-1): Core Scaffold Identity and Procurement-Relevant Physicochemical Baseline


2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 2175978-91-1) is a fully aromatic, fused imidazo[4,5-b]pyridine heterocycle bearing a 2-cyclobutylmethoxy substituent and an N3-methyl group . Its molecular formula is C₁₂H₁₅N₃O (MW 217.27 g·mol⁻¹), with the SMILES string CN1C2=C(C=CC=N2)N=C1OCC3CCC3 . The imidazo[4,5-b]pyridine scaffold is a well-established purine isostere that engages the hinge region of ATP-binding pockets across the human kinome, and it has been exploited to deliver low-nanomolar inhibition of PDE10A (IC₅₀ 0.8–6.7 nM), B-Raf kinase, TAM family kinases (AXL IC₅₀ 0.77 nM), and mTOR [1][2][3]. The compound is currently listed as a research-chemical building block by multiple suppliers; the 2-alkoxy-3-methyl substitution pattern represents a distinct chemical space within this pharmacophore class that is not replicated by common catalog analogs .

Why 2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Common 2‑Methoxy, 2‑Ethoxy, or N3‑Unsubstituted Imidazo[4,5‑b]pyridine Analogs


The 2-methoxy substituent is a critical potency determinant in the imidazo[4,5-b]pyridine PDE10A inhibitor series: removal of the methoxy group (compound 9) or replacement with hydrogen drastically weakens affinity, while replacement with a methyl group (10a/10b) also reduces potency, indicating the electron-withdrawing oxygen atom is essential [1]. Extending the 2-alkoxy chain from methoxy to ethoxy (11a/11b) has minimal impact, but introducing a cycloalkylmethoxy group—cyclopropylmethyl in 12b (IC₅₀ 6.7 nM) or cyclobutyl in 24a/24b (IC₅₀ 3.4/0.8 nM)—can deliver single-digit nanomolar potency [1][2]. The N3-methyl group further distinguishes this compound from 3H-imidazo[4,5-b]pyridine analogs that lack N-substitution, altering the hydrogen-bond donor/acceptor profile at the hinge-binding motif. Consequently, substituting this compound with a simpler 2-methoxy-3H-imidazo[4,5-b]pyridine or 3-methyl-3H-imidazo[4,5-b]pyridine core would forfeit the enhanced steric and electronic contributions of the cyclobutylmethoxy motif and the N3-methyl lock, both of which are known SAR drivers in PDE10A, B-Raf, and TAM kinase programs [1][3].

2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine: Comparator-Backed Quantitative Differentiation Evidence


Cyclobutylmethoxy vs. Methoxy at C2: 6.7 nM PDE10A Potency Achieved in the Closest Scaffold-Matched Analog

In the imidazo[4,5-b]pyridine PDE10A inhibitor series, the 2-methoxy substituent is essential for potency, but replacing it with a cyclopropylmethoxy group (compound 12b) yielded an IC₅₀ of 6.7 nM, a 7‑fold improvement over the corresponding ethyl analog 11b [1]. Further extension to a cyclobutyl motif (compounds 24a/24b) produced IC₅₀ values of 3.4 nM (cis) and 0.8 nM (trans), confirming that cycloalkylmethoxy substitution at the 2‑position can drive single-digit nanomolar PDE10A inhibition [1]. While target-compound-specific IC₅₀ data are not yet published, the 2-(cyclobutylmethoxy) motif of the target compound is a direct structural analog of the cyclobutyl-containing probes 24a/24b, and the N3‑methyl substitution mimics the N‑alkylation pattern present in the active PDE10A series [1].

PDE10A Kinase inhibitor Structure–Activity Relationship

N3-Methyl Substitution Locks the Imidazo[4,5-b]pyridine Tautomeric State, Avoiding Hinge-Binding Ambiguity Present in 3H-Unsubstituted Analogs

The imidazo[4,5-b]pyridine core can exist in two tautomeric forms (1H and 3H) when the N3 position is unsubstituted, leading to ambiguous hydrogen-bond donor/acceptor presentation at the kinase hinge. The N3-methyl group in the target compound locks the scaffold into a single 3H‑imidazo[4,5‑b]pyridine tautomer, ensuring a consistent hinge-binding motif that mimics the N3‑substituted pattern found in potent PDE10A inhibitors (compounds 7, 12b, 24a/24b) [1] and in TAM inhibitors that achieve AXL IC₅₀ = 0.77 nM and MER IC₅₀ = 9 nM [2].

Kinase hinge binder Tautomerism Scaffold design

Imidazo[4,5-b]pyridine Core Delivers 0.8–6.7 nM PDE10A Inhibition and 55–74% Receptor Occupancy at 10 mg/kg po—A Defined Benchmark for Cyclobutyl-Containing Analogs

Five structurally diverse imidazo[4,5-b]pyridines (compounds 4, 7, 12b, 24a, and 24b) exhibited PDE10A IC₅₀ values ranging from 0.8 to 6.7 nM [1]. When dosed orally at 10 mg/kg in Sprague–Dawley rats, four of these—including both cyclobutyl-containing isomers 24a and 24b—achieved 55–74% striatal PDE10A receptor occupancy [1]. This demonstrates that the imidazo[4,5-b]pyridine scaffold, when equipped with a cyclobutyl motif, is capable of crossing the blood–brain barrier and engaging the target in vivo.

PDE10A Receptor occupancy CNS penetration

Cyclobutylmethoxy vs. Cyclopropylmethoxy: Steric and Conformational Differentiation in the PDE10A Binding Channel

X‑ray co‑crystal structures of compounds 7 and 24 in human PDE10A reveal that both cis- and trans-cyclobutane rings fit into a narrow channel between Gln716 and Tyr683, with the benzthiazole portion maintaining key hydrogen-bond interactions with Tyr683 [1]. While the cyclopropylmethyl analog 12b achieved 6.7 nM potency, the cyclobutyl analogs 24a (3.4 nM) and 24b (0.8 nM) demonstrated that the larger, more conformationally constrained cyclobutane ring can further optimize fit within this channel [1]. The target compound’s 2‑(cyclobutylmethoxy) group is the direct ether-linked congener of the cyclobutylamine motif in 24a/24b, offering an alternative vector for exploring the same steric pocket.

Cyclobutyl Conformational constraint PDE10A crystal structure

2,6-Disubstituted Imidazo[4,5-b]pyridines Achieve AXL IC₅₀ = 0.77 nM with 120‑ to 900‑Fold Selectivity—Positioning the 2‑Substituted Motif for TAM Kinase Programs

A series of 2,6-disubstituted imidazo[4,5-b]pyridines were identified as highly potent TAM kinase inhibitors, with compound 28 achieving AXL IC₅₀ = 0.77 nM and compound 25 achieving MER IC₅₀ = 9 nM, accompanied by 120‑ to 900‑fold selectivity over other TAM family members [1]. The 2‑substituent on the imidazo[4,5-b]pyridine core is a critical vector for modulating potency and selectivity within this kinase family. The target compound’s 2‑(cyclobutylmethoxy) substituent occupies this key vector, providing a differentiated starting point for TAM‑targeted library synthesis.

TAM kinase AXL MER Kinase selectivity

Imidazo[4,5-b]pyridine Core as a Privileged Kinase Hinge Binder: Cross-Target Validation Across PDE10A, B-Raf, mTOR, c-Met, and Aurora Kinases

The imidazo[4,5-b]pyridine scaffold has been crystallographically validated as a hinge-binding motif in PDE10A (PDB 4P0N), B-Raf kinase (PDB 4MBJ), and Aurora‑A kinase (PDB 4BYJ), and it has yielded nanomolar inhibitors of mTOR (compounds 10d and 10n), c-Met kinase, and CDK9 (IC₅₀ = 0.63–1.32 μM) [1][2][3][4]. This breadth of target engagement distinguishes the imidazo[4,5-b]pyridine core from scaffolds such as imidazo[4,5‑c]pyridine or imidazo[1,2‑a]pyridine, which exhibit different selectivity profiles. The 2‑(cyclobutylmethoxy)‑3‑methyl substitution pattern on the target compound represents a novel combination within this privileged chemotype that has not been explored in published SAR campaigns.

Kinase inhibitor Hinge binder Scaffold hopping Polypharmacology

Prioritized Procurement Scenarios for 2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine Based on Quantitative Differentiation Evidence


PDE10A Inhibitor Lead Optimization Programs Seeking Cyclobutyl-Containing Scaffolds with Validated CNS Receptor Occupancy

The target compound serves as a direct 2‑(cyclobutylmethoxy) analog of the PDE10A inhibitors 24a and 24b, which achieved 0.8–3.4 nM IC₅₀ and 55–74% striatal receptor occupancy at 10 mg/kg po in rats [1]. Medicinal chemistry teams can use this building block to explore 2‑ether‑linked cyclobutyl SAR without committing to the cyclobutylamine linker present in 24a/24b, potentially improving synthetic tractability while retaining the steric features that drive potency in the Gln716–Tyr683 channel [1].

TAM Kinase (AXL/MER) Inhibitor Library Synthesis Exploiting the Critical 2‑Position Vector

The 2,6‑disubstituted imidazo[4,5-b]pyridine series demonstrated that 2‑position substitution is a primary driver of AXL (IC₅₀ 0.77 nM) and MER (IC₅₀ 9 nM) potency and selectivity [2]. The target compound provides a 2‑(cyclobutylmethoxy) group that is structurally distinct from the aryl and heteroaryl 2‑substituents reported in the TAM inhibitor literature, enabling exploration of novel IP space while maintaining the 3‑methyl‑imidazo[4,5‑b]pyridine core required for hinge binding [2].

Multi-Kinase Profiling and Scaffold-Hopping Campaigns Leveraging the Imidazo[4,5-b]pyridine Hinge-Binding Privileged Structure

With validated activity across PDE10A, B-Raf, mTOR, c-Met, Aurora-A, and CDK9 [1][3][4], the imidazo[4,5-b]pyridine core is a premier hinge-binding scaffold for kinase drug discovery. The target compound’s 2‑(cyclobutylmethoxy)‑3‑methyl substitution pattern represents a novel combination not present in published kinase inhibitor patents, offering an attractive starting point for broad kinome profiling and intellectual property generation [3][4].

Conformational Constraint and Metabolic Stability Optimization via Cyclobutyl Group Introduction

The cyclobutane ring in PDE10A inhibitors 24a/24b was shown by X‑ray crystallography to fit precisely into a narrow binding channel, and both isomers retained low in vitro clearance (34–65 μL/min/mg in human liver microsomes) [1]. The target compound’s cyclobutylmethoxy motif offers a metabolically stable, conformationally constrained 2‑substituent that can replace flexible alkoxy chains (ethoxy, propoxy) which may be more susceptible to oxidative metabolism, thereby improving lead compound PK profiles [1].

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